3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride
CAS No.: 2567503-64-2
Cat. No.: VC5187292
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2567503-64-2 |
|---|---|
| Molecular Formula | C6H12ClNO |
| Molecular Weight | 149.62 |
| IUPAC Name | 3-oxa-6-azabicyclo[3.2.1]octane;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H |
| Standard InChI Key | RZJUVBZXWANUSE-UHFFFAOYSA-N |
| SMILES | C1C2CNC1COC2.Cl |
Introduction
Structural Characterization and Molecular Properties
The molecular formula of 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride is , yielding a molecular weight of 149.62 g/mol . Its bicyclic framework comprises a six-membered ring fused to a five-membered ring, with oxygen and nitrogen atoms occupying the 3- and 6-positions, respectively. The hydrochloride salt enhances solubility, a feature critical for biological testing .
Key structural parameters include:
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Bond angles: Distorted tetrahedral geometry around the nitrogen atom due to ring strain.
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Stereochemistry: The compound exists as a single enantiomer in its purified form, though racemic mixtures may form during synthesis .
Comparative analysis with related bicyclic systems (Table 1) reveals distinct functional group positioning influencing reactivity. For instance, 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride differs in the placement of heteroatoms, altering hydrogen-bonding capabilities .
Table 1: Structural comparison of bicyclic analogs
Synthetic Methodologies
Modern Strategies for 3-Oxa-6-azabicyclo Systems
A patent by CN109897051B outlines a four-step synthesis for the structurally related 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride, providing insights adaptable to the 3-Oxa-6-aza variant :
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Hydroxymethylation: N-Boc-pyrrole reacts with paraformaldehyde under lithiation to form N-Boc-2,5-bis(hydroxymethyl)pyrrole.
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Hydrogenation: Catalytic hydrogenation (Rh/C, 1.5–2 MPa) yields cis/trans diastereomers, with recrystallization isolating the cis isomer.
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Cyclization: Sulfonylation (e.g., p-toluenesulfonyl chloride) induces ring closure to form the bicyclic tert-butyl ester.
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Deprotection: Acidic cleavage (HCl/EtOAc) removes the Boc group, yielding the hydrochloride salt .
While this protocol achieves 91% yield for the 8-aza analog, adapting it to the 6-aza system would require modifying the starting material’s substitution pattern. Computational modeling suggests that altering the paraformaldehyde addition sequence could reposition the heteroatoms .
Challenges and Future Directions
Synthetic Hurdles
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Stereochemical control: Achieving enantiopure 3-Oxa-6-aza products remains challenging due to competing ring-closing pathways .
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Scalability: Current methods require high-pressure hydrogenation, complicating industrial production .
Research Priorities
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